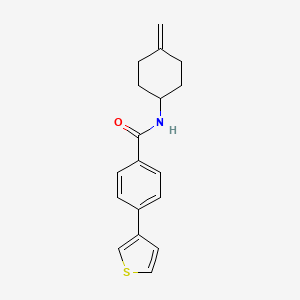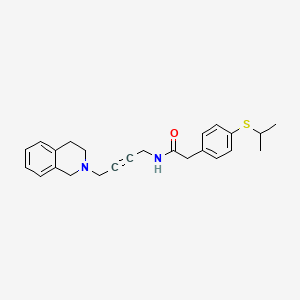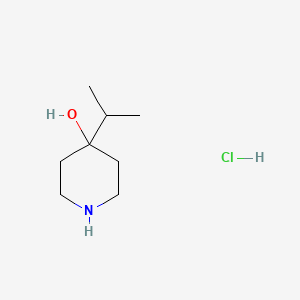
4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). NAE is responsible for activating the ubiquitin-like protein NEDD8, which is involved in regulating the activity of numerous proteins in cells. MLN4924 has been shown to have potential as an anticancer agent and is currently being studied in clinical trials.
科学的研究の応用
Synthesis and Biological Activity
Research has shown the synthesis of compounds related to 4-(1,3-dioxoisoindolin-2-yl) derivatives, demonstrating their potential in creating new molecules with antibacterial and antifungal properties. Patel and Dhameliya (2010) synthesized a series of compounds exhibiting promising antibacterial activities, indicating the chemical's utility in developing antimicrobial agents (Patel & Dhameliya, 2010).
Corrosion Inhibition
Aouine et al. (2011) explored the synthesis of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione derivatives, including structures similar to the chemical of interest, for their application as corrosion inhibitors for mild steel in acidic media. This study showcases the compound's potential in materials science, particularly in protecting metals against corrosion (Aouine et al., 2011).
Antibacterial Studies
Adam et al. (2016) derived compounds from 4-(1,3-dioxoisoindolin-2-yl) structures, showing antibacterial activity towards gram-positive and gram-negative bacteria. This underscores the compound's relevance in medical research for developing new antibiotics (Adam et al., 2016).
Anti-fibrosis Drug Potential
Kim et al. (2008) investigated a novel ALK5 inhibitor, closely related to the 4-(1,3-dioxoisoindolin-2-yl) structure, demonstrating its potential as an oral anti-fibrotic drug. This study indicates the compound's applicability in treating fibrosis, showcasing its therapeutic potential (Kim et al., 2008).
Material Science and Polymer Research
Research into optically active polyamides containing 1,3-dioxoisoindolin-2-yl units, as conducted by Faghihi et al. (2010), highlights the compound's role in developing new materials with specific optical properties. These materials could find applications in various fields, including electronics and photonics (Faghihi et al., 2010).
特性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(5-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c1-13-6-11-18(22-12-13)23-19(25)14-7-9-15(10-8-14)24-20(26)16-4-2-3-5-17(16)21(24)27/h2-12H,1H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITSCQYFMBWXET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2394415.png)

![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2394420.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2394421.png)

![[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2394425.png)
![Methyl 2-[(4-methoxy-4-oxobutanoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2394426.png)



![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2394433.png)
